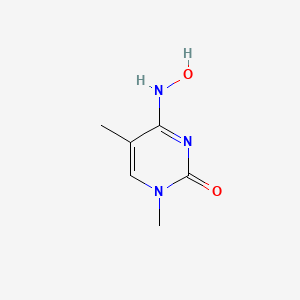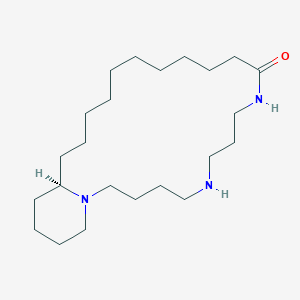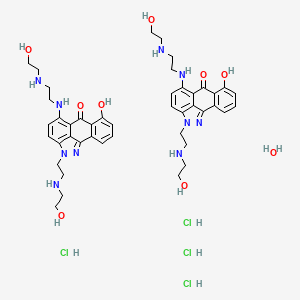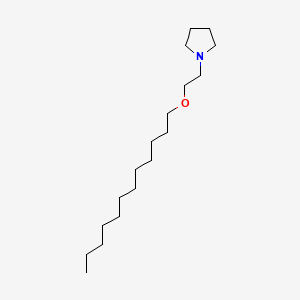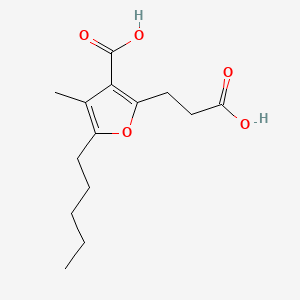
2-(2-羧乙基)-4-甲基-5-戊基呋喃-3-羧酸
描述
“2-Carboxyethyl” compounds are often used in biochemistry and molecular biology applications . For instance, Tris(2-carboxyethyl)phosphine (TCEP) is a reducing agent frequently used in these fields .
Synthesis Analysis
The synthesis of “2-Carboxyethyl” compounds can be complex. For example, the synthesis of a doubly pH-responsive poly(2-(diethylamino)ethyl methacrylate)–poly(2-carboxyethyl acrylate) diblock copolymer was reported .Molecular Structure Analysis
The molecular structure of “2-Carboxyethyl” compounds can vary. For instance, the molecular formula of TCEP is C9H15O6P .Chemical Reactions Analysis
TCEP is often used as a reducing agent to break disulfide bonds within and between proteins . It’s also used in the tissue homogenization process for RNA isolation .Physical And Chemical Properties Analysis
TCEP is soluble in water and is often prepared and used as a hydrochloride salt (TCEP-HCl) with a molecular weight of 286.65 gram/mol .科学研究应用
CMPF 在糖尿病和胰岛素分泌中的作用:研究发现,2 型和妊娠期糖尿病患者中 CMPF 的浓度很高,表明其在这些疾病中可能发挥作用。研究表明,它可以在体外和体内抑制小鼠和人胰岛中的胰岛素分泌。对 CMPF 的代谢过程及其对胰岛素分泌的结构影响的研究正在进行中,已经发现了几种影响体外胰岛素分泌的分子 (Nagy 等,2017).
相关化合物的抗菌活性:对 2,4-二甲基-5-硝基呋喃-3-羧酸(一种与 CMPF 在结构上相关的化合物)的衍生物的研究显示出很有前途的抗菌活性,特别是对革兰氏阳性微生物,包括对苯甲青霉素耐药的葡萄球菌。这表明在开发新的抗菌剂方面具有潜在的应用 (Kastron 等,1968).
有机化学中的合成应用:各种研究探索了与 CMPF 在结构上相关的化合物的合成和表征。其中包括由相关的呋喃羧酸合成碳青霉烯类抗生素(一类 β-内酰胺类抗生素)。这种合成途径可能对新型抗生素的开发有用 (Stapon 等,2003).
化学性质和反应:对与 CMPF 在结构上相关的 2-氯-3-氧代丁酸甲酯的光解的研究提供了对这类化合物的化学性质和反应的见解。了解这些反应对于合成化学和药物开发中的应用非常重要 (Enev 等,1987).
作为降胆固醇药物的潜力:某些与 CMPF 相似的呋喃羧酸衍生物已被确定为潜在的降胆固醇药物。这表明在治疗高胆固醇血症中可能具有治疗应用 (Elliott 和 Hanna,1996).
药理前药:对各种药理活性剂(包括抗病毒药物如 AZT)的前药的开发的研究通常涉及类似于 CMPF 的羧酸衍生物。这些前药旨在增强药物递送、改善药代动力学特性并降低毒性 (Parang 等,2000).
作用机制
安全和危害
属性
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-pentylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c1-3-4-5-6-10-9(2)13(14(17)18)11(19-10)7-8-12(15)16/h3-8H2,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJDKRLRDVBUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223478 | |
| Record name | 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxyethyl)-4-methyl-5-pentylfuran-3-carboxylic acid | |
CAS RN |
73248-95-0 | |
| Record name | 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073248950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





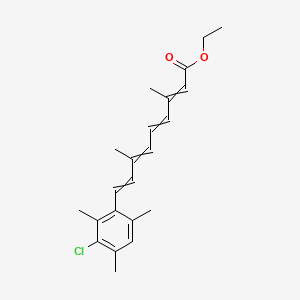

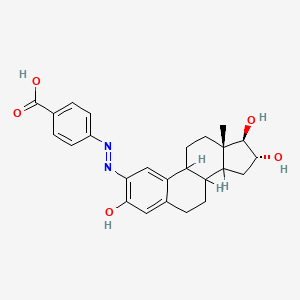
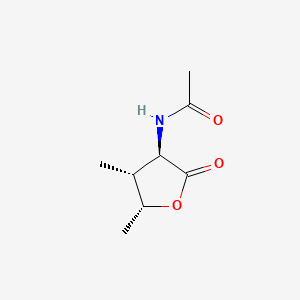
![[(2R,3S,4R,5R)-5-(4-aminoimidazo[4,5-d]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1200995.png)
